BN-82685

CDC25 phosphatase anticancer cell cycle

Researchers requiring sustained, irreversible inhibition of multiple CDC25 isoforms often face potency gaps and lack of in vivo validation. BN-82685 solves this with sub-micromolar potency across CDC25A/B/C and confirmed oral bioavailability in xenograft models. • Irreversible mechanism ensures target engagement in washout experiments. • 36-fold potency advantage over BN-82002 minimizes off-target effects. • Oral dosing route reduces animal handling stress in chronic in vivo studies.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
CAS No. 477603-18-2
Cat. No. B1667340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBN-82685
CAS477603-18-2
SynonymsBN 82685
BN-82685
BN82685
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C
InChIInChI=1S/C12H15N3O2S/c1-7-14-10-11(17)8(13-4-5-15(2)3)6-9(16)12(10)18-7/h6,13H,4-5H2,1-3H3
InChIKeyMTUYOFGUEXWKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BN-82685 Quinone-Based CDC25 Inhibitor


BN-82685 (IRC-083065) is a quinone-based, small-molecule inhibitor of the CDC25 family of dual-specificity phosphatases, including CDC25A, CDC25B, and CDC25C [1]. It irreversibly inhibits CDC25 enzymatic activity, leading to increased tyrosine-15 phosphorylation of cyclin-dependent kinase 1 (CDK1) and cell cycle arrest [1]. BN-82685 demonstrates oral bioavailability and inhibits the growth of human tumor xenografts in vivo, distinguishing it from earlier-generation or less-characterized CDC25 inhibitors [1].

BN-82685: Risks of In-Class Substitution


CDC25 phosphatase inhibitors exhibit significant variability in isoform selectivity, potency, and mechanism of action. BN-82685 is distinguished by its sub-micromolar potency across multiple CDC25 isoforms combined with a unique irreversible inhibition profile and demonstrated oral bioavailability in vivo [1]. In contrast, many in-class compounds such as BN-82002 or NSC-663284 show markedly lower potency, lack detailed in vivo characterization, or possess different selectivity fingerprints [2]. Substituting BN-82685 with another CDC25 inhibitor without considering these quantifiable differences risks compromising experimental reproducibility and obscuring mechanism-specific biological outcomes.

BN-82685 Comparative Evidence


CDC25C Inhibition Potency vs. BN-82002

BN-82685 exhibits an IC50 of 150 nM against CDC25C (M-phase inducer phosphatase 3), whereas BN-82002, a structurally related in-class CDC25 inhibitor, displays an IC50 of 5400 nM against the same target [1]. This represents a 36-fold difference in potency, indicating that BN-82685 achieves effective enzyme inhibition at substantially lower concentrations.

CDC25 phosphatase anticancer cell cycle

Irreversible Mechanism vs. NSC-663284

BN-82685 inhibits CDC25C with an IC50 of 150 nM, compared to 250 nM for NSC-663284 (also known as CDC25 Phosphatase Inhibitor II) [1]. Beyond this 1.7-fold potency advantage, BN-82685 inhibits CDC25 irreversibly [2], whereas NSC-663284 is reported as a reversible inhibitor. Irreversible inhibition confers prolonged target engagement after compound washout and may produce distinct pharmacodynamic profiles.

CDC25 phosphatase irreversible inhibition comparative pharmacology

Oral Antitumor Efficacy in Xenografts

BN-82685, when administered orally (p.o.), significantly inhibited the growth of human pancreatic tumor Mia PaCa-2 xenografts in athymic nude mice [1]. This in vivo efficacy validates its oral bioavailability, a property not consistently documented for many early-generation CDC25 inhibitors. In contrast, no comparable oral in vivo efficacy data are available for NSC-663284 in peer-reviewed literature, limiting its utility for translational studies requiring systemic exposure.

in vivo pharmacology oral bioavailability xenograft

Pan-CDC25 Isoform Inhibition Profile

BN-82685 inhibits all three major CDC25 isoforms with IC50 values in the sub-micromolar range: CDC25A (109 nM), CDC25B2 (160 nM), CDC25B3 (249 nM), and CDC25C (201 nM) . In comparison, the selective CDC25C inhibitor M5N36 exhibits IC50 values of 150 nM (CDC25A), 190 nM (CDC25B), and 60 nM (CDC25C), demonstrating a different selectivity profile skewed toward CDC25C [1]. Researchers investigating pan-CDC25 inhibition or functional redundancy among isoforms should consider BN-82685 for its balanced potency profile.

isoform selectivity CDC25A CDC25B CDC25C

BN-82685 Application Scenarios


Irreversible Pan-CDC25 Inhibition in Vitro

BN-82685 is optimally suited for in vitro studies where sustained, irreversible inhibition of multiple CDC25 isoforms is required to dissect functional redundancy among CDC25A, B, and C. Its sub-micromolar potency across all three isoforms and irreversible mechanism [1] ensure robust target engagement, even in washout experiments designed to assess reversibility of phenotypic effects. The 36-fold potency advantage over BN-82002 [2] minimizes off-target liabilities at effective concentrations.

Oral Dosing in Xenograft Models

For in vivo oncology models, particularly pancreatic cancer xenografts, BN-82685 provides a demonstrated oral dosing route with validated antitumor efficacy . This avoids the need for intravenous or intraperitoneal administration, reducing animal handling stress and enabling chronic dosing regimens. Procurement decisions for in vivo studies should prioritize BN-82685 over CDC25 inhibitors lacking peer-reviewed oral bioavailability data, such as NSC-663284.

Reversible vs. Irreversible CDC25 Inhibition

BN-82685 serves as a benchmark irreversible CDC25 inhibitor, enabling head-to-head comparisons with reversible inhibitors such as NSC-663284 to elucidate the functional consequences of sustained versus transient target inhibition. Such studies can reveal whether prolonged CDK1 hyperphosphorylation [1] produces distinct cell cycle arrest phenotypes or differential sensitivity in drug-resistant cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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